

# JNJ-42041935: A Comprehensive Target Selectivity Profile

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## Compound of Interest

Compound Name: **JNJ-42041935**

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## Introduction

**JNJ-42041935** is a potent, cell-permeable, and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.<sup>[1][2][3]</sup> By inhibiting PHDs, **JNJ-42041935** stabilizes HIF- $\alpha$ , a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). This stabilization leads to the transcription of various genes involved in erythropoiesis, angiogenesis, and cell metabolism.<sup>[4]</sup> This document provides an in-depth technical guide on the target selectivity profile of **JNJ-42041935**, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

## Target Selectivity Profile

**JNJ-42041935** is a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of PHD enzymes.<sup>[1][2]</sup> The compound exhibits potent inhibition of the three main PHD isoforms (PHD1, PHD2, and PHD3).

## Primary Target Affinity

The inhibitory potency of **JNJ-42041935** against the full-length human PHD isoforms is summarized in the table below. The data are presented as pKi values, which represent the

negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Target	pKi (mean $\pm$ SEM)	Ki (nM)
PHD1	7.91 $\pm$ 0.04	12.3
PHD2	7.29 $\pm$ 0.05	51.3
PHD3	7.65 $\pm$ 0.09	22.4

Data sourced from multiple references.[\[2\]](#)[\[5\]](#)[\[6\]](#)

## Off-Target Selectivity

**JNJ-42041935** demonstrates high selectivity for PHD enzymes over the structurally related asparaginyl hydroxylase, Factor Inhibiting HIF (FIH).[\[2\]](#)[\[3\]](#) The compound also shows minimal affinity for a wide range of other enzymes, receptors, and ion channels at concentrations up to 10  $\mu$ M.

### Factor Inhibiting HIF (FIH)

Target	pIC50	IC50 ( $\mu$ M)	Selectivity vs. PHD2
FIH	~ 4	~ 100	>100-fold

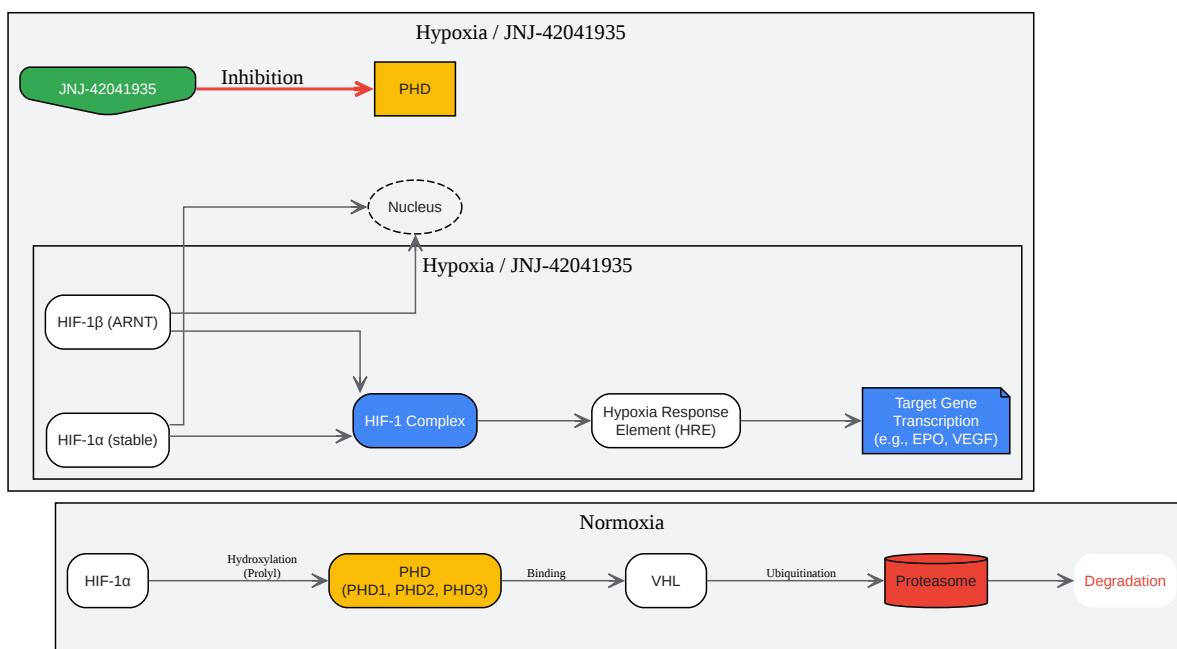
Data sourced from multiple references.[\[2\]](#)[\[3\]](#)

### Broad Panel Selectivity

**JNJ-42041935** has been evaluated against a panel of other potential off-targets. At concentrations of 1 and 10  $\mu$ M, the compound exhibited minimal inhibitory activity against a wide range of receptors, enzymes, and kinases. While specific quantitative data from a comprehensive commercial panel screening is not publicly available, the consistent reporting of high selectivity underscores its focused mechanism of action.[\[5\]](#)[\[6\]](#)[\[7\]](#)

# Signaling Pathway

The primary mechanism of action of **JNJ-42041935** is the inhibition of PHD enzymes, which leads to the stabilization and activation of HIF-1 $\alpha$ . The following diagram illustrates this signaling pathway.



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Caption: Mechanism of HIF-1 $\alpha$  stabilization by **JNJ-42041935**.

## Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the target selectivity of **JNJ-42041935**.

## In Vitro PHD Enzyme Inhibition Assay

This assay determines the potency of **JNJ-42041935** against purified PHD enzymes. A variety of methods can be employed, with a common approach being the detection of a reaction product or the consumption of a co-substrate. Below is a representative protocol based on a colorimetric method that measures the consumption of the co-substrate 2-oxoglutarate.



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Caption: Workflow for an in vitro PHD enzyme inhibition assay.

### Protocol Details:

- Reagent Preparation:
  - Assay Buffer: 50 mM HEPES, pH 7.5.
  - Enzyme: Recombinant human PHD1, PHD2, or PHD3.
  - Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1 $\alpha$ .
  - Co-substrates and Co-factors: 2-oxoglutarate, L-ascorbic acid, and  $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ .
  - Test Compound: **JNJ-42041935** dissolved in DMSO and serially diluted.
- Assay Procedure:

- The PHD enzyme is pre-incubated with varying concentrations of **JNJ-42041935** in the assay buffer containing ascorbate and Fe(II) for a defined period (e.g., 15 minutes) at room temperature.
- The enzymatic reaction is initiated by the addition of the HIF-1 $\alpha$  peptide substrate and 2-oxoglutarate.
- The reaction is allowed to proceed at 37°C for a specific time (e.g., 20-60 minutes).
- The reaction is terminated by the addition of an acid, such as perchloric acid.

- Detection and Analysis:
  - The amount of remaining 2-oxoglutarate is determined by a colorimetric method.
  - The percentage of inhibition is calculated for each concentration of **JNJ-42041935** relative to a DMSO control.
  - The IC<sub>50</sub> value is determined by fitting the concentration-response data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.

## In Vitro FIH Inhibition Assay

This assay measures the inhibitory activity of **JNJ-42041935** against FIH, often using a radiolabeled co-substrate.



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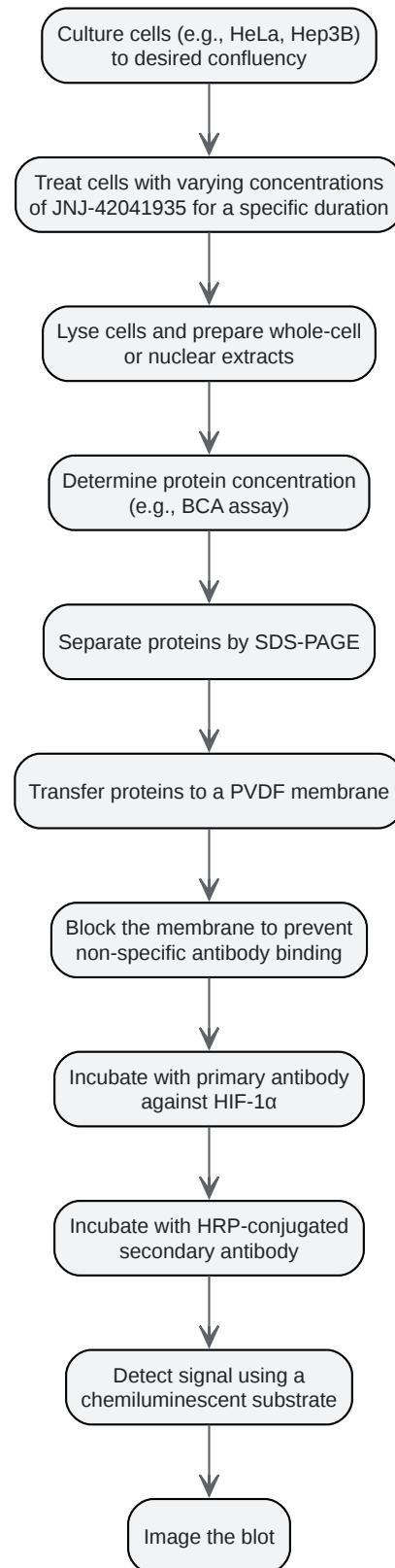
Caption: Workflow for a radiolabeled FIH inhibition assay.

## Protocol Details:

- Reagent Preparation:
  - Enzyme: Purified full-length FIH.[5][6]
  - Substrate: A synthetic HIF-1 $\alpha$  peptide (e.g., corresponding to residues Asp788 to Leu822).  
[5][6]
  - Radiolabeled Co-substrate: [ $^{14}\text{C}$ ]-2-oxoglutarate.[5][6]
  - Other reagents:  $\text{FeNH}_4\text{SO}_4$  in reaction buffer.[5][6]
- Assay Procedure:
  - FIH (e.g., 17.1 nM) is pre-incubated with **JNJ-42041935** for 30 minutes.[5][6]
  - The reaction is initiated by the addition of 1  $\mu\text{M}$  [ $^{14}\text{C}$ ]-2-oxoglutarate.[5][6]
  - The reaction proceeds for 10 minutes.[5][6]
- Detection and Analysis:
  - The released [ $^{14}\text{C}$ ] $\text{O}_2$  is captured and quantified by liquid scintillation counting.
  - The IC<sub>50</sub> value is determined from the concentration-response curve.

## Cellular HIF-1 $\alpha$ Stabilization Assay (Western Blot)

This assay confirms the ability of **JNJ-42041935** to stabilize HIF-1 $\alpha$  in a cellular context.

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Caption: Workflow for Western blot analysis of HIF-1 $\alpha$  stabilization.

## Protocol Details:

- Cell Culture and Treatment:
  - Cells (e.g., HeLa or Hep3B) are cultured to approximately 80% confluence.
  - Cells are treated with a range of **JNJ-42041935** concentrations for a specified time (e.g., 4-24 hours).
- Protein Extraction and Quantification:
  - Cells are harvested and lysed to obtain either whole-cell lysates or nuclear extracts.
  - Protein concentration is determined using a standard method like the BCA assay.
- Western Blotting:
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked (e.g., with 5% non-fat milk in TBST).
  - The membrane is incubated with a primary antibody specific for HIF-1 $\alpha$ , followed by an HRP-conjugated secondary antibody.
  - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g.,  $\beta$ -actin or lamin) should be used to ensure equal protein loading.

## Conclusion

**JNJ-42041935** is a potent and highly selective inhibitor of the PHD family of enzymes. Its well-defined target profile, with minimal off-target activity, makes it a valuable tool for investigating the physiological and pathological roles of HIF stabilization. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of this and other PHD inhibitors.

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## References

- 1. Stabilization of hypoxia-inducible factor-1 $\alpha$  in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 3. Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. JNJ-42041935 | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
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